6-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
This compound is an intricate molecule characterized by the presence of multiple aromatic rings and a complex heterocyclic core. It holds significant promise due to its unique structural features, which impart interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis generally starts with the preparation of the pyrano[2,3-c]pyrazole core. This involves a multi-step reaction beginning with substituted benzaldehydes and active methylene compounds in the presence of suitable catalysts. The dihydropyrano ring system is then constructed via cyclization reactions. Specific conditions such as temperature, solvent, and catalysts vary but often involve acid or base catalysis under reflux conditions.
Industrial Production Methods: : For large-scale synthesis, the process is optimized for yield and purity, utilizing flow chemistry and automated synthesis techniques. Efficient recovery and recycling of solvents and catalysts are crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide, often leading to the cleavage of the benzyloxy group.
Reduction: : Sodium borohydride or lithium aluminum hydride may reduce certain parts of the molecule, particularly affecting the aromatic aldehyde and ketone functionalities.
Common Reagents and Conditions: : Typical reagents include strong oxidizers (e.g., KMnO₄), reductants (e.g., NaBH₄), and various halogenating agents. Reactions are often conducted in solvents like dichloromethane or acetonitrile, under controlled temperatures to ensure selective and efficient transformations.
Major Products: : The primary products vary based on the reaction conditions but often include modified dihydropyrano[2,3-c]pyrazole derivatives with altered electronic and steric properties.
Scientific Research Applications
Chemistry: : In organic synthesis, it serves as a precursor to more complex heterocycles, useful in the development of new materials and drugs.
Biology: : Biological studies focus on its potential as an enzyme inhibitor, particularly in targeting kinases and proteases involved in disease pathways.
Medicine: : Research into its medicinal applications includes its use as an anti-cancer agent, exploiting its ability to interfere with cell signaling pathways and induce apoptosis.
Industry: : In industrial chemistry, it finds use in the formulation of specialty chemicals, such as advanced polymers and coatings with unique physicochemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets like enzymes and receptors. Its structural motifs enable it to bind to active sites, inhibiting enzymatic activity or modulating receptor functions. This can disrupt crucial biological pathways, particularly in disease contexts such as cancer, where it may inhibit cell proliferation and induce programmed cell death.
Comparison with Similar Compounds
Compared to other pyrano[2,3-c]pyrazole derivatives, this compound is unique due to the specific substitution pattern on its aromatic rings, which confers distinct electronic properties and biological activity.
Similar Compounds
Pyrano[2,3-c]pyrazole-3-carboxylates
3,4-Dihydropyrano[3,2-c]chromenes
Amino-pyrano[2,3-c]pyrazoles
These compounds share the pyrano-pyrazole core but differ in their substitution patterns, leading to variations in their chemical reactivity and biological efficacy.
Remember, this is a simplified summary to provide a broad overview
Properties
IUPAC Name |
6-amino-3-(3-methoxyphenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-33-20-10-6-9-19(13-20)26-25-24(21(15-29)27(30)36-28(25)32-31-26)18-11-12-22(23(14-18)34-2)35-16-17-7-4-3-5-8-17/h3-14,24H,16,30H2,1-2H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNRHPFNVAWHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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